molecular formula C15H13N3O2S2 B1456915 N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide CAS No. 953770-85-9

N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide

Cat. No. B1456915
M. Wt: 331.4 g/mol
InChI Key: YAEMTDVGLZRBQD-UHFFFAOYSA-N
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Patent
US08173689B2

Procedure details

To the solution of 2-methylsulfanyl-benzothiazol-6-ol (3.76 g, 19.08 mmol, 1.0 eq) in DMF (25 mL), was added CsCO3 (15.54 g, 47.70 mmol, 2.5 eq) at room temperature. After stirring for a while, 4-chloro-pyridine-2-carboxylic acid methylamide (4.86 g, 28.62 mmol, 1.5 eq) was added to the mixture and the mixture was stirred at 70° C. under reflux condenser overnight. After cooling the reaction mixture in ice bath, water (100 mL) was added and the aqueous layer was extracted with ethyl acetate (3×150 mL). The organic layer was dried over sodium sulfate, filtered, and evaporated in vacuo. The crude product was purified using 20 g of ISCO Silica Gel column (0%-50%-80%-100% ethyl acetate-hexane mixture over 45 min 40 mL/min run) to yield 4-(2-methylsulfanyl-benzothiazol-6-yloxy)-pyridine-2-carboxylic acid methylamide (3.88 g, 62%) as a white solid. M+H=332.1
Quantity
3.76 g
Type
reactant
Reaction Step One
[Compound]
Name
CsCO3
Quantity
15.54 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.86 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[S:4][C:5]2[CH:11]=[C:10]([OH:12])[CH:9]=[CH:8][C:6]=2[N:7]=1.[CH3:13][NH:14][C:15]([C:17]1[CH:22]=[C:21](Cl)[CH:20]=[CH:19][N:18]=1)=[O:16].O>CN(C=O)C>[CH3:13][NH:14][C:15]([C:17]1[CH:22]=[C:21]([O:12][C:10]2[CH:9]=[CH:8][C:6]3[N:7]=[C:3]([S:2][CH3:1])[S:4][C:5]=3[CH:11]=2)[CH:20]=[CH:19][N:18]=1)=[O:16]

Inputs

Step One
Name
Quantity
3.76 g
Type
reactant
Smiles
CSC=1SC2=C(N1)C=CC(=C2)O
Name
CsCO3
Quantity
15.54 g
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
4.86 g
Type
reactant
Smiles
CNC(=O)C1=NC=CC(=C1)Cl
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the mixture
TEMPERATURE
Type
TEMPERATURE
Details
under reflux condenser overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture in ice bath
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (3×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified
CUSTOM
Type
CUSTOM
Details
20 g of ISCO Silica Gel column (0%-50%-80%-100% ethyl acetate-hexane mixture over 45 min 40 mL/min run)
Duration
45 min

Outcomes

Product
Name
Type
product
Smiles
CNC(=O)C1=NC=CC(=C1)OC1=CC2=C(N=C(S2)SC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.88 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.